PKC-α mRNA Reduction: Aprinocarsen IC50 of 50-100 nM with Isoform Selectivity Versus PKC-η and PKC-ζ
Aprinocarsen (ISIS 3521) demonstrated an IC50 of 50-100 nM for reduction of PKC-α mRNA in human bladder carcinoma (T-24) cells [1]. At concentrations achieving PKC-α knockdown, aprinocarsen showed no detectable effect on the expression of other PKC family members, specifically PKC-η and PKC-ζ [1]. In contrast, three control phosphorothioate oligodeoxynucleotides with scrambled or mismatched sequences that do not target human PKC-α mRNA produced no tumor growth inhibition at doses up to 6 mg/kg, confirming that the observed activity is sequence-specific rather than attributable to non-specific phosphorothioate backbone effects [1].
| Evidence Dimension | PKC-α mRNA reduction potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 50-100 nM for PKC-α mRNA reduction |
| Comparator Or Baseline | Three control phosphorothioate oligodeoxynucleotides not targeting human PKC-α (scrambled/mismatched sequences) |
| Quantified Difference | Control oligonucleotides produced no PKC-α mRNA reduction or tumor growth inhibition at doses up to 6 mg/kg; no effect on PKC-η or PKC-ζ expression at active concentrations |
| Conditions | Human bladder carcinoma T-24 cells; in vitro mRNA quantification |
Why This Matters
This data establishes aprinocarsen's sequence-specific antisense mechanism and enables researchers to distinguish PKC-α-dependent biological effects from off-target oligonucleotide class effects.
- [1] Dean N, McKay R, Miraglia L, et al. Inhibition of growth of human tumor cell lines in nude mice by an antisense oligonucleotide inhibitor of protein kinase C-alpha expression. Cancer Res. 1996;56(15):3499-3507. View Source
